molecular formula C8H7NO2S B1357438 4-Carbamothioylbenzoic acid CAS No. 4989-36-0

4-Carbamothioylbenzoic acid

Cat. No.: B1357438
CAS No.: 4989-36-0
M. Wt: 181.21 g/mol
InChI Key: GVEVKAIAOIRIAL-UHFFFAOYSA-N
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Description

4-Carbamothioylbenzoic acid is a chemical compound with the CAS Number: 4989-36-0 and a linear formula of C8H7NO2S . It has a molecular weight of 181.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7NO2S/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H2,9,12)(H,10,11) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Biosynthesis and Biotechnological Applications

4-Carbamothioylbenzoic acid, similar to its analog 4-Hydroxybenzoic acid (4-HBA), can be a promising intermediate for several bioproducts with potential applications in various fields like food, cosmetics, and pharmacy. Biotechnological methods, including synthetic biology and metabolic engineering, have enabled the biosynthesis of such compounds, enhancing their utility in producing high-value bioproducts. This area of research opens doors for the development of new compounds using derivatives of 4-HBA and potentially this compound as starting materials (Wang et al., 2018).

Advanced Sensor Technology

The development of sophisticated sensors for various applications is another research domain where this compound derivatives could play a role. For instance, the creation of an electrochemical immunosensor using derivatives of 4-aminobenzoic acid demonstrates the potential of benzoic acid derivatives in the development of sensitive and selective detection technologies, which could be extrapolated to the study of this compound-related compounds (Shi et al., 2020).

Drug Development and Medical Research

In medical research, particularly in drug development, compounds like this compound and its derivatives can be critical. For example, the synthesis and evaluation of novel compounds containing the 1,3,4-oxadiazole moiety, which are derived from acids like this compound, have shown significant antimicrobial and anti-inflammatory activities. This indicates the potential of these compounds in the development of new medications (Ambekari & Mohite, 2019).

Environmental Applications

The degradation and biotransformation of derivatives of benzoic acids, such as 4-HBA, highlight the environmental applications of these compounds. Studies on the degradation pathways and environmental impact of these compounds are essential for understanding their role in ecological systems and potential use in waste management or bio-remediation processes (Nikolopoulos et al., 2004).

Biochemical Analysis

Biochemical Properties

4-Carbamothioylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately influencing cellular function. The precise molecular mechanisms may involve complex interactions with multiple biomolecules, highlighting the compound’s versatility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the levels of metabolites and the overall metabolic flux within the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function .

Subcellular Localization

This compound’s subcellular localization is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

4-carbamothioylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEVKAIAOIRIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588213
Record name 4-Carbamothioylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4989-36-0
Record name 4-Carbamothioylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g of 4-cyanobenzoic acid 1 (20.4 mmol) were dissolved in 40 mL of pyridine and 2.1 mL of triethylamine (20.4 mmol) were added. Dry hydrogen sulphide was passed through the solution in a steady steam for 4 h. The mixture was then poured into water and the solid collected by filtration. Recrystallization from petroleum ether furnished 2.51 g of the pure compound 2 (68% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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